Active Metabolite (CF2772) Half-Life Comparison to Ganetespib (STA-9090)
The active metabolite of BIIB-028, CF2772, exhibits a plasma half-life of 2.1 hours [1]. This is considerably shorter than the terminal half-life reported for ganetespib (STA-9090), which was approximately 7.54 hours (±2.64) in a comparable Phase I clinical trial [2]. This difference in PK can significantly influence dosing frequency and the duration of target inhibition, which are key factors for experimental design in both in vivo and clinical studies.
| Evidence Dimension | Plasma half-life (t1/2) of active Hsp90 inhibitor |
|---|---|
| Target Compound Data | 2.1 hours (for active metabolite CF2772) |
| Comparator Or Baseline | Ganetespib (STA-9090): 7.54 ± 2.64 hours |
| Quantified Difference | BIIB-028's active metabolite has a ~3.6-fold shorter half-life. |
| Conditions | Phase I clinical trial in patients with advanced solid tumors. BIIB-028 administered intravenously twice weekly; ganetespib administered as a 1-hour IV infusion once weekly. |
Why This Matters
The shorter half-life of CF2772 allows for a twice-weekly dosing schedule for BIIB-028, offering more flexibility and tighter control over target engagement compared to a once-weekly regimen for ganetespib, which is critical for tailoring treatment in preclinical models.
- [1] Hong, D., et al. (2013). Phase I study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors. Clinical Cancer Research, 19(17), 4824-4831. View Source
- [2] Goldman, J. W., et al. (2013). A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies. BMC Cancer, 13, 152. View Source
